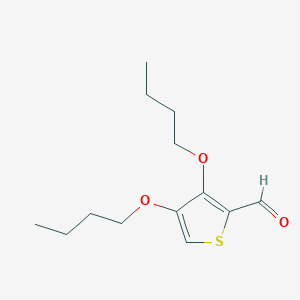

3,4-Dibutoxythiophene-2-carbaldehyde

Description

Historical Context and Evolution of Thiophene (B33073) Chemistry in Organic Electronics and Advanced Materials

The journey of thiophene chemistry began with its discovery in 1882 by Victor Meyer as a contaminant in benzene (B151609). nih.gov Initially an academic curiosity, the unique electronic properties of this sulfur-containing heterocycle, stemming from its aromatic nature and the delocalization of pi-electrons involving the sulfur atom's lone pairs, soon became a subject of intense study. nih.govrsc.org The latter half of the 20th century, particularly from the 1980s onwards, marked a pivotal era for thiophene in the burgeoning field of organic electronics. researchgate.net The discovery that polyacetylene could be rendered highly conductive sparked a revolution in materials science, leading researchers to explore other conjugated polymers, with polythiophene emerging as a highly promising candidate due to its enhanced environmental and thermal stability.

The evolution of thiophene chemistry in materials science has been characterized by a continuous refinement of its structure to fine-tune its properties. Early research focused on simple oligo- and polythiophenes, but scientists quickly realized that unsubstituted thiophenes had limitations, such as poor solubility, which hampered their processability. This led to the strategic introduction of functional groups onto the thiophene ring, a development that has been instrumental in the creation of advanced materials for a wide array of applications. These applications include organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The versatility of thiophene chemistry allows for the synthesis of a vast library of derivatives, each with tailored electronic and physical properties.

Significance of Aldehyde and Alkoxy Functional Groups in Conjugated Systems for Synthetic Control and Property Tuning

The performance of conjugated materials is intricately linked to their molecular structure. The introduction of specific functional groups is a powerful strategy for exerting precise control over the synthesis and for tuning the final properties of the material.

The aldehyde group (-CHO) is a particularly valuable functional handle in the synthesis of complex conjugated molecules. journalskuwait.org As an electron-withdrawing group, it can influence the electronic properties of the thiophene ring. More importantly, its reactivity allows for a variety of subsequent chemical transformations. The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, to extend the conjugation length of the molecule, a critical factor in determining the optical and electronic properties of the material. nih.govjournalskuwait.org It also serves as a precursor for the formation of other functional groups, providing a gateway to a diverse range of molecular architectures. For instance, polymers can be synthesized from thiophene-2-carbaldehyde (B41791) monomers, although the polymerization may proceed through the aldehyde group, leading to different polymer structures. researchgate.net

Alkoxy groups (-OR) , such as the butoxy groups in the title compound, play a multifaceted role. Firstly, the introduction of flexible alkyl chains, like butyl groups, significantly improves the solubility of thiophene-based molecules and polymers in common organic solvents. This enhanced solubility is crucial for solution-based processing techniques, which are often more cost-effective for fabricating large-area electronic devices. Secondly, alkoxy groups are electron-donating, which increases the electron density of the thiophene ring. This has a direct impact on the electronic properties, such as lowering the oxidation potential and narrowing the bandgap of the resulting polymers. researchgate.net The length and branching of the alkyl chains in the alkoxy groups can also influence the morphology and packing of the polymer chains in the solid state, which in turn affects charge transport properties. Studies on poly(3,4-dialkoxythiophene)s have shown that variations in the alkyl side chains can affect the ionization potential, optical bandgap, and electrochromic properties of the polymers.

Research Rationale for 3,4-Dibutoxythiophene-2-carbaldehyde as a Versatile Molecular Building Block

The specific combination of two butoxy groups at the 3 and 4 positions and an aldehyde group at the 2 position of the thiophene ring in this compound makes it a highly strategic and versatile molecular building block. The rationale for its design and use in materials science is rooted in the synergistic effects of these functional groups.

The 3,4-dialkoxy substitution pattern is known to induce a high degree of planarity in the resulting polymer backbone, which is beneficial for intermolecular charge transport. The electron-donating nature of the butoxy groups is expected to result in polymers with low oxidation potentials and high-lying Highest Occupied Molecular Orbital (HOMO) energy levels, a desirable characteristic for donor materials in organic solar cells.

The presence of the aldehyde group at the 2-position provides a reactive site for further molecular elaboration. This allows for the facile synthesis of more complex structures, such as push-pull chromophores, by reacting the aldehyde with various electron-accepting units. These types of molecules are of great interest for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells.

The synthesis of this compound would typically involve the preparation of 3,4-dibutoxythiophene as a key intermediate. This can be achieved through the etherification of 3,4-dihydroxythiophene derivatives or via a metal-catalyzed coupling reaction starting from 3,4-dibromothiophene (B32776). The subsequent introduction of the aldehyde group at the 2-position, which is activated by the electron-donating alkoxy groups, can be accomplished through a formylation reaction, such as the Vilsmeier-Haack reaction.

While specific experimental data for this compound is not widely available in the public domain, the properties of closely related compounds provide valuable insights. For instance, various 4-arylthiophene-2-carbaldehydes have been synthesized and characterized, demonstrating the utility of the formyl-thiophene scaffold. nih.gov

Table of Spectroscopic Data for Related Thiophene-2-carbaldehyde Derivatives

This table presents data for structurally similar compounds to provide an indication of the expected spectral characteristics of this compound.

| Compound | 1H NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| Thiophene-2-carbaldehyde | 9.9 (s, 1H, CHO), 7.9-7.2 (m, 3H, thiophene) | ~1665 (C=O stretch) | researchgate.netresearchgate.net |

| 4-Phenylthiophene-2-carbaldehyde | 9.95 (s, 1H, CHO), 8.1 (s, 1H, thiophene-H5), 7.8 (s, 1H, thiophene-H3), 7.5-7.3 (m, 5H, Ar-H) | Not specified | nih.gov |

| 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde | 9.94 (s, 1H, CHO), 8.0 (s, 1H, thiophene-H5), 7.79 (s, 1H, thiophene-H3), 7.2 (s, 2H, Ar-H), 6.9 (s, 1H, Ar-H), 2.35 (s, 6H, CH3) | Not specified | nih.gov |

| 3,4-Ethylenedioxythiophene-2-carbaldehyde | 9.77 (s, 1H, CHO), 6.7 (s, 1H, thiophene-H5), 4.4-4.2 (m, 4H, OCH2CH2O) | ~1704 (C=O stretch) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibutoxythiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3S/c1-3-5-7-15-11-10-17-12(9-14)13(11)16-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGUFKOXYKDECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CSC(=C1OCCCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90785975 | |

| Record name | 3,4-Dibutoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90785975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400760-60-3 | |

| Record name | 3,4-Dibutoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90785975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dibutoxythiophene 2 Carbaldehyde

Regioselective Synthesis Strategies and Precursor Derivatization

Regioselectivity, the control of where chemical reactions occur on a molecule, is the cornerstone of synthesizing complex thiophene (B33073) derivatives. The challenge lies in directing functional groups to the desired positions on the five-membered thiophene ring.

The thiophene ring exhibits different reactivity at its various positions (α-positions 2 and 5; β-positions 3 and 4). Electrophilic substitution reactions, for example, are significantly faster at the α-positions than the β-positions. nih.gov Achieving a 3,4-disubstituted pattern, therefore, requires strategies that circumvent the natural reactivity of the ring.

A common and effective approach begins with the exhaustive bromination of thiophene to produce 2,3,4,5-tetrabromothiophene. This is followed by a selective debromination or metal-halogen exchange reaction to create a precursor with the desired substitution. For instance, creating 3,4-dibromothiophene (B32776) is a key step, which can then serve as a scaffold for introducing other functional groups. google.com

Another advanced method involves direct C-H activation, which utilizes transition-metal catalysts to functionalize a specific C-H bond. mdpi.comrsc.org While powerful, controlling the regioselectivity of these reactions to achieve exclusive 3,4-substitution can be challenging and often depends on the directing effects of existing substituents or the choice of catalyst and ligands. mdpi.comresearchgate.net Chemo- and regioselective Br/Li exchange reactions at low temperatures also provide a precise route to multi-functionalized thiophenes. mdpi.com

Table 1: Comparison of Synthetic Strategies for 3,4-Disubstituted Thiophene Precursors

| Strategy | Starting Material | Key Reagents | Primary Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Halogenation/Debromination | Thiophene | 1. Br2 2. Selective reducing agent (e.g., n-BuLi) | 3,4-Dibromothiophene | Well-established, scalable route. | google.com |

| Direct C-H Arylation | 3-Thiophenecarboxylic acid | Aryl bromide, Pd(OAc)2, PCy3 | Tetraarylthiophene | High atom economy, fewer steps. | rsc.org |

| Regioselective Br/Li Exchange | 2,3,5-Tribromothiophene | n-BuLi at -78 °C | (3,5-Dibromothiophen-2-yl)methanol | High regioselectivity and control. | mdpi.com |

Once a suitable precursor like 3,4-dibromothiophene is obtained, the subsequent functionalizations can be carried out.

Introduction of Dibutoxy Groups: The two butoxy groups are typically introduced via a nucleophilic substitution reaction. A common method is the Williamson ether synthesis, where the 3,4-dibromothiophene is reacted with sodium butoxide. This reaction often requires a catalyst, such as a copper salt (e.g., cuprous bromide), to facilitate the substitution on the heterocyclic ring. google.com The reaction involves adding 3,4-dibromothiophene to a solution of sodium methoxide (B1231860) in methanol, followed by the ether exchange with butanol or direct reaction with sodium butoxide in an appropriate solvent.

Introduction of the Carbaldehyde Group: The final step is the introduction of the carbaldehyde group at the 2-position. For this, the Vilsmeier-Haack reaction is an exceptionally effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The 3,4-dibutoxythiophene intermediate is highly activated towards electrophilic substitution due to the strong electron-donating nature of the two alkoxy groups. These groups direct the incoming electrophile preferentially to the vacant α-positions (2 and 5).

The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). nih.govcambridge.org The reaction proceeds through an electrophilic chloriminium salt which attacks the thiophene ring. wikipedia.orgcambridge.org Subsequent hydrolysis of the resulting iminium ion intermediate during workup yields the desired 3,4-Dibutoxythiophene-2-carbaldehyde. wikipedia.org Because both the 2- and 5-positions are activated, careful control of stoichiometry and reaction conditions is necessary to favor mono-formylation.

Reaction Optimization and Yield Enhancement Techniques in Heterocyclic Synthesis

Several factors are crucial for reaction optimization:

Catalyst and Ligand Selection: In metal-catalyzed reactions like C-H activation or cross-couplings, the choice of the metal (e.g., Palladium, Copper) and the associated ligands can dramatically affect yield and selectivity. mdpi.comnumberanalytics.com

Solvent and Temperature Control: The reaction medium and temperature play a vital role. For instance, in electrophilic cyclization reactions, screening various solvents and adjusting the temperature can increase yields from moderate to excellent. nih.gov Low-temperature conditions, such as those used in Br/Li exchange reactions (-78 °C), are often essential to prevent side reactions and ensure high selectivity. mdpi.com

Reagent Stoichiometry: Precise control over the amount of each reactant is key. In the Vilsmeier-Haack reaction, using a slight excess of the formylating agent can drive the reaction to completion, but a large excess might lead to unwanted side products or di-formylation.

Purification and Isolation: The final yield is highly dependent on the efficiency of the purification process. Product loss can be significant during extraction, filtration, and chromatography. Employing advanced equipment, such as agitated nutsche filter dryers (ANFDs), can minimize product loss by containing the product within a single vessel for filtration, washing, and drying, thereby enhancing the recovered yield. azom.com

Process Intensification: Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles. numberanalytics.com

Table 2: Techniques for Yield Enhancement in Heterocyclic Synthesis

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid and uniform heating reduces reaction time and by-product formation. | Gewald synthesis of aminothiophenes. | |

| Flow Chemistry | Continuous processing allows for precise control of reaction parameters and improved safety and scalability. | Synthesis of various heterocycles like imidazoles. | numberanalytics.com |

| Optimized Purification | Using contained systems like filter dryers to minimize product transfer and loss. | Isolation of fine chemical solids. | azom.com |

| Parameter Screening | Systematic variation of solvent, temperature, and base to find optimal conditions. | Electrophilic cyclization for benzopyran synthesis. | nih.gov |

Principles of Sustainable Synthesis in the Production of Thiophene Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. eurekaselect.com This involves designing processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key sustainable strategies relevant to thiophene derivative synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. C-H activation and multicomponent reactions (MCRs) are excellent examples of atom-economical processes that reduce waste. rsc.orgrsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a primary goal. nih.govrsc.org Some reactions can even be performed under solvent-free conditions. rsc.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, can reduce reliance on petrochemicals. numberanalytics.com

Catalysis: Employing catalysts, especially recyclable heterogeneous or biocatalysts, is preferred over stoichiometric reagents. numberanalytics.commdpi.com Metal-free synthetic methodologies are also being developed to avoid metal toxicity and contamination. nih.gov

Energy Efficiency: Using methods like microwave-assisted synthesis can lower energy consumption by significantly shortening reaction times. One-pot reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, also save energy and reduce solvent use. rsc.orgmdpi.com

The Gewald reaction, a classic multicomponent method for synthesizing polysubstituted thiophenes, is a prime example where green chemistry principles have been applied. nih.gov Modifications using microwave assistance or environmentally friendly solvents have made this valuable reaction more sustainable.

Table 3: Application of Green Chemistry Principles to Thiophene Synthesis

| Principle | Strategy | Benefit | Reference |

|---|---|---|---|

| Waste Minimization | Atom-economical reactions (e.g., C-H activation) | Reduces by-product formation. | rsc.org |

| Safer Solvents | Using water or ethanol as the reaction medium. | Reduces toxicity and environmental impact. | nih.govrsc.org |

| Energy Efficiency | One-pot multicomponent reactions. | Saves energy, time, and reduces solvent waste. | rsc.orgmdpi.com |

| Safer Chemistry | Development of metal-free synthesis routes. | Avoids toxic heavy metal catalysts. | nih.gov |

Elucidation of Reaction Chemistry and Derivatization Pathways of 3,4 Dibutoxythiophene 2 Carbaldehyde

Reactivity of the Aldehyde Group in Condensation, Reduction, and Oxidation Processes

The aldehyde group at the C2 position is a primary site for chemical modification. Its reactivity is typical of aromatic aldehydes but is electronically influenced by the electron-rich 3,4-dibutoxythiophene ring.

Condensation Reactions: The aldehyde readily participates in condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where it reacts with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) in the presence of a basic catalyst. This reaction extends the conjugated system by forming a new carbon-carbon double bond at the aldehyde position. Similarly, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to yield vinylthiophenes. Condensation with amines or hydrazines can produce the corresponding imines or hydrazones, which are themselves useful intermediates. libretexts.org The reactivity in these acid-catalyzed reversible reactions, which proceed via addition-elimination, is generally high. libretexts.orgmsu.edu

Reduction: The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (3,4-Dibutoxythiophen-2-yl)methanol. This transformation is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. msu.edu More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, followed by an aqueous workup to protonate the resulting alkoxide. msu.edu For complete deoxygenation to a methyl group (forming 2-methyl-3,4-dibutoxythiophene), a Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base, can be employed. libretexts.org

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3,4-Dibutoxythiophene-2-carboxylic acid. This conversion can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) under appropriate conditions. The resulting carboxylic acid provides another handle for further derivatization, for instance, through esterification or conversion to an acyl chloride.

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Condensation | Malononitrile, Base (e.g., Piperidine) | Dicyanovinyl | 2-(3,4-Dibutoxythiophen-2-yl)methylene)malononitrile |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | (3,4-Dibutoxythiophen-2-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 3,4-Dibutoxythiophene-2-carboxylic acid |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | N-Alkyl-1-(3,4-dibutoxythiophen-2-yl)methanamine |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring itself is a site for substitution reactions, with its reactivity profile heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Thiophene is inherently more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur atom. numberanalytics.com This reactivity is further enhanced by the two electron-donating butoxy groups at the C3 and C4 positions. These groups increase the electron density of the ring, primarily at the C2 and C5 positions, making it highly susceptible to electrophilic attack. masterorganicchemistry.comyoutube.com Since the C2 position is already substituted, electrophilic substitution, such as halogenation (e.g., with N-bromosuccinimide, NBS) or formylation (Vilsmeier-Haack reaction), is strongly directed to the vacant C5 position.

Nucleophilic Aromatic Substitution (SNAr): Typical SNAr reactions require a leaving group and the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com The parent molecule, 3,4-Dibutoxythiophene-2-carbaldehyde, is not well-suited for SNAr due to its electron-rich nature. However, if a suitable leaving group (like a halogen) is first introduced at the C5 position, subsequent SNAr reactions could be possible, although the electron-donating character of the butoxy groups would still present a significant barrier. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Core Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation and functionalization of thiophene rings. researchgate.net To utilize these methods, this compound must first be halogenated, typically at the C5 position, to create a suitable electrophilic partner (e.g., 5-bromo-3,4-dibutoxythiophene-2-carbaldehyde).

The Suzuki-Miyaura reaction is one of the most versatile methods for creating aryl-aryl bonds. researchgate.netnih.gov It involves the coupling of an organoboron reagent (like an arylboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netmdpi.comnih.gov For a halogenated derivative of this compound, this reaction provides a direct route to synthesize 5-aryl-3,4-dibutoxythiophene-2-carbaldehydes. The reaction conditions are generally mild and tolerant of various functional groups, including the aldehyde. nih.govmdpi.com

| Thiophene Substrate | Boronic Acid Partner | Palladium Catalyst | Base | Resulting Product Structure |

|---|---|---|---|---|

| 5-Bromo-3,4-dibutoxythiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | 5-Phenyl-3,4-dibutoxythiophene-2-carbaldehyde |

| 5-Bromo-3,4-dibutoxythiophene-2-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | 5-(4-Methoxyphenyl)-3,4-dibutoxythiophene-2-carbaldehyde |

| 5-Bromo-3,4-dibutoxythiophene-2-carbaldehyde | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | 5,2'-Bithiophene-3,4-dibutoxy-5'-carbaldehyde |

Analogous to the Suzuki coupling, other palladium-catalyzed reactions can be employed for core functionalization.

Stille Coupling: This reaction uses organotin (stannane) reagents. It is highly effective for creating C-C bonds and is particularly useful for coupling with other heterocyclic or vinyl groups, allowing for the synthesis of complex, extended π-conjugated systems. researchgate.net

Kumada Coupling: This reaction utilizes organomagnesium reagents (Grignard reagents). While highly effective, the strong basicity and nucleophilicity of Grignard reagents can sometimes lead to side reactions with sensitive functional groups like aldehydes. Careful control of reaction conditions is necessary to achieve selective cross-coupling.

Mechanistic Investigations of Reaction Selectivity and Stereochemical Control

The selectivity of reactions involving this compound is governed by a combination of electronic and steric factors.

Regioselectivity in EAS: As mentioned, electrophilic attack is overwhelmingly directed to the C5 position. This is because the resonance stabilization of the Wheland intermediate (the sigma complex) is most effective when the positive charge can be delocalized onto the sulfur atom and the oxygen atoms of the butoxy groups. The directing effects of the C3 and C4 butoxy groups strongly reinforce substitution at the adjacent alpha-position (C5). numberanalytics.com

Regioselectivity in Cross-Coupling: In di-halogenated thiophenes, palladium-catalyzed coupling reactions often show high regioselectivity. The C-X bond at the α-position (C2 or C5) is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C-X bond at the β-position (C3 or C4). researchgate.net This allows for sequential, site-selective functionalization.

Stereochemical Control: For reactions at the aldehyde group that create a new chiral center, such as addition of an organometallic reagent, the product will typically be a racemic mixture unless a chiral catalyst or auxiliary is employed. msu.edu The bulky butoxy groups adjacent to the reaction center could potentially offer some degree of diastereoselectivity in specific cases by influencing the trajectory of the incoming nucleophile.

Influence of Dibutoxy Substitution on Electronic and Steric Properties in Reaction Pathways

The two butoxy groups are the dominant influence on the reactivity of the thiophene nucleus.

Electronic Effects: The oxygen atoms of the butoxy groups possess lone pairs that are delocalized into the thiophene ring through a powerful +R (positive resonance) or +M (positive mesomeric) effect. This significantly increases the electron density of the π-system, which has two major consequences:

Activation towards Electrophiles: The ring is highly activated for electrophilic aromatic substitution, as discussed above. conicet.gov.ar

Stabilization of Cationic Intermediates: The electron-donating nature helps to stabilize any positive charge that develops on the ring during a reaction, lowering the activation energy for electrophilic attack. researchgate.net

Steric Effects: The n-butyl chains are sterically demanding. This steric bulk has several implications:

Hindrance: The groups can sterically hinder the approach of reagents to the adjacent C2 and C5 positions. While the C2-aldehyde is reactive, very large nucleophiles might experience slower reaction rates. libretexts.org

Conformational Restriction: The steric clash between the butoxy groups and adjacent substituents can influence the preferred conformation of the molecule, potentially affecting the planarity and electronic properties of polymers derived from it. researchgate.net In reactions, this steric hindrance can influence the regioselectivity, favoring attack at less crowded sites.

Comprehensive Spectroscopic and Computational Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3,4-Dibutoxythiophene-2-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe the molecule's conformational preferences and through-space interactions.

Based on analogous compounds like other thiophene-2-carbaldehydes and 3,4-dialkoxythiophenes, the expected ¹H NMR chemical shifts for this compound in a solvent like CDCl₃ would feature a distinct singlet for the aldehyde proton at approximately 9.8-10.0 ppm. nih.govresearchgate.net The lone proton on the thiophene (B33073) ring (at position 5) would also appear as a singlet, anticipated in the aromatic region. The two butoxy side chains would give rise to a set of signals corresponding to the four chemically non-equivalent methylene (B1212753) and methyl groups.

Expected ¹H NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Integration |

|---|---|---|---|

| Aldehyde-H (CHO) | ~9.85 | Singlet (s) | 1H |

| Thiophene-H (C5-H) | ~7.50 | Singlet (s) | 1H |

| α-Methylene (-O-CH₂) | ~4.1-4.3 | Triplet (t) | 4H |

| β-Methylene (-O-CH₂-CH₂) | ~1.7-1.9 | Sextet/Multiplet (m) | 4H |

| γ-Methylene (-CH₂-CH₃) | ~1.4-1.6 | Sextet/Multiplet (m) | 4H |

| Methyl (-CH₃) | ~0.9-1.0 | Triplet (t) | 6H |

To confirm assignments and gain deeper structural insights, a suite of 2D NMR experiments is essential.

COSY (Correlated Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent methylene groups within the butoxy chains (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with the terminal CH₃), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net This is the primary method for assigning the carbon signals of protonated carbons, such as the thiophene C5, and all the carbons within the butoxy chains.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. researchgate.netmdpi.com Key expected correlations would include the aldehyde proton to the C2 and C3 carbons of the thiophene ring, and the thiophene C5-H proton to the C3 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information on the molecule's three-dimensional structure and preferred conformation. mdpi.com For this molecule, NOESY could reveal spatial proximity between the aldehyde proton and the protons of the butoxy group at the C3 position, or between the C5 proton and the butoxy group at the C4 position, helping to determine the orientation of the side chains relative to the aldehyde group.

While solution-state NMR details the structure of individual molecules, solid-state NMR (ssNMR) provides information about the molecule in the solid phase. This technique can be used to study molecular packing, identify the presence of different crystalline forms (polymorphism), and understand intermolecular interactions in the solid state. Specific experimental data from ssNMR for this compound is not currently available in the surveyed literature.

Vibrational Spectroscopy (FTIR, Raman) for Specific Bond Environment Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nist.gov These techniques are complementary and are used to identify functional groups and characterize the bonding environment. niscpr.res.iniosrjournals.org

For this compound, the most characteristic vibrations would be:

C=O Stretch: A strong band in the FTIR spectrum, typically between 1680-1700 cm⁻¹, corresponding to the aldehyde carbonyl group. researchgate.netniscpr.res.in

C-H Stretches: Aromatic C-H stretching from the thiophene ring proton would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy chains would be observed in the 2850-3000 cm⁻¹ region. iosrjournals.org

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring are expected in the fingerprint region, typically between 1300-1550 cm⁻¹ and 600-900 cm⁻¹, respectively. iosrjournals.org

C-O-C Stretch: The asymmetric and symmetric stretching of the ether linkages in the butoxy groups would produce strong bands in the 1050-1250 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100 | FTIR/Raman | Weak-Medium |

| Aliphatic C-H Stretch | 2850-2980 | FTIR/Raman | Strong |

| Aldehyde C=O Stretch | 1680-1700 | FTIR | Strong |

| Thiophene Ring C=C Stretch | 1300-1550 | FTIR/Raman | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200-1250 | FTIR | Strong |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. By analyzing the fragmentation patterns under ionization, one can deduce key structural features. For an aldehyde, common fragmentation pathways include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (M-29, loss of CHO). rsc.org

For this compound, in addition to the loss of H or CHO, fragmentation would likely involve the butoxy side chains. Expected fragmentation pathways could include:

Loss of a butene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement.

Cleavage of the C-O bond to lose a butoxy radical (•OC₄H₉, 73 Da) or a butyl radical (•C₄H₉, 57 Da).

Successive losses from both butoxy chains.

Analysis of these fragments by HRMS would help confirm the structure and substitution pattern of the molecule. Specific HRMS data for this compound is not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy for Intrinsic Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the intrinsic optical properties of a molecule, which are governed by its electronic structure. These techniques measure the energies of electronic transitions between different molecular orbitals.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated thiophene system. The presence of electron-donating alkoxy groups and an electron-withdrawing aldehyde group extends the conjugation and typically shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted thiophene. One would anticipate absorption maxima in the UV or near-visible region. mdpi.comjournalskuwait.org The study of these electronic transitions is fundamental to understanding the color and photophysical behavior of the material, which is particularly relevant for applications in organic electronics. Detailed experimental spectra and analysis of excitonic behavior for this specific molecule are not presently found in the searched scientific literature.

Photophysical Studies: Quantum Yields and Excited-State Lifetimes

The photophysical properties of this compound, such as its fluorescence quantum yield and excited-state lifetime, are of significant interest for its potential applications in optoelectronic devices. While specific experimental data for this exact compound is not extensively documented in the literature, the photophysical behavior of closely related 3,4-dialkoxythiophene derivatives and other substituted thiophenes provides valuable insights.

Generally, thiophene-based materials are known to have lower emission quantum yields compared to other classes of conjugated materials. scm.com However, the introduction of substituents can significantly modulate these properties. The alkoxy groups at the 3 and 4 positions of the thiophene ring act as electron-donating groups, which can enhance fluorescence. Conversely, the carbaldehyde group at the 2-position is an electron-withdrawing group. This donor-acceptor (D-A) architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation.

The fluorescence quantum yield of such D-A molecules is often sensitive to the solvent polarity. In polar solvents, the ICT state can be stabilized, which may lead to a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways. researchgate.net For instance, studies on other D-π-A thiophene derivatives have shown that the fluorescence quantum yields decrease with increasing solvent polarity. researchgate.net

The excited-state lifetime (τ) is another critical parameter. For similar oligothiophenes, lifetimes can vary. For example, the lifetime for 3T (terthiophene) is reported to be 0.135 ns in dichloromethane. nih.gov It is expected that the excited-state dynamics of this compound would be influenced by the conformational freedom of the butoxy chains and the carbaldehyde group, which can provide pathways for non-radiative decay, potentially leading to relatively short excited-state lifetimes.

Table 3: Photophysical Data for Representative Thiophene Derivatives

| Compound | Quantum Yield (Φf) | Excited-State Lifetime (τ) | Solvent |

| Terthiophene (3T) | 0.055 | 0.135 ns | Dichloromethane |

| Quaterthiophene (4T) | 0.16 | 0.24 ns | Dichloromethane |

| Sexithiophene (6T) | 0.32 | 1.1 ns | Dichloromethane |

This table presents data for unsubstituted oligothiophenes to provide context for the photophysical properties of thiophene-based materials. nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Structure

Density Functional Theory (DFT) and ab initio calculations are powerful computational tools for investigating the electronic structure and properties of molecules like this compound. These methods provide a detailed understanding of the molecule's behavior at the quantum mechanical level.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties of a conjugated molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that influences the molecule's optical and electronic characteristics.

For this compound, the HOMO is expected to be primarily localized on the electron-rich 3,4-dibutoxythiophene ring, which acts as the electron donor part of the molecule. In contrast, the LUMO is anticipated to be concentrated on the electron-withdrawing 2-carbaldehyde group and the thiophene ring. researchgate.net This spatial distribution of the HOMO and LUMO is characteristic of a D-A system and facilitates intramolecular charge transfer upon excitation.

DFT calculations on similar thiophene derivatives have shown that the introduction of alkoxy groups at the 3 and 4-positions raises the HOMO energy level, while an electron-withdrawing group at the 2-position lowers the LUMO energy level. mdpi.com Both effects contribute to a reduction of the HOMO-LUMO gap, which typically results in a bathochromic (red) shift of the absorption and emission spectra. For related thiophene sulfonamide derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.44–4.65 eV. mdpi.com

Table 4: Calculated HOMO-LUMO Energies and Gaps for a Model Thiophene System

| Parameter | Energy (eV) |

| HOMO | -6.12 |

| LUMO | -2.45 |

| HOMO-LUMO Gap (ΔE) | 3.67 |

This table provides representative theoretical values for a model substituted thiophene system to illustrate the typical energy levels and gap.

DFT-based reactivity descriptors are instrumental in predicting the chemical reactivity of a molecule. The Fukui function, for example, helps to identify the most probable sites for nucleophilic and electrophilic attacks. semanticscholar.org For this compound, the carbon atom of the carbaldehyde group is expected to be a primary site for nucleophilic attack, while the 5-position on the thiophene ring would be a likely site for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map of a similar molecule, thiophene-2-carbohydrazide, the negative potential (red and yellow regions) is localized on the oxygen atoms of the carbonyl group, indicating these are the most electron-rich and nucleophilic sites. researchgate.net Conversely, the positive potential (blue regions) is found around the hydrogen atoms, identifying them as electrophilic sites. researchgate.netresearchgate.net For this compound, a similar MEP map would be expected, with the butoxy groups also contributing to the electron-rich character of the thiophene ring.

The conformational flexibility of this compound arises from the rotation of the butoxy side chains and the carbaldehyde group. The preferred conformation can significantly impact the molecular packing in the solid state and thus the material's bulk properties.

Computational studies on related 3,4-dimethoxy-2,2'-bithiophenes have shown a preference for non-planar conformations in the gas phase. rsc.org For this compound, the rotation around the C-C bond connecting the carbaldehyde group to the thiophene ring is of particular interest. This rotation leads to two main planar conformers: a syn and an anti conformation, referring to the relative orientation of the carbonyl oxygen and the thiophene sulfur atom. The relative energies of these conformers and the rotational barrier between them can be determined using DFT calculations. For many 2-acylthiophenes, the anti conformer is found to be more stable. The rotational barriers in such systems are typically in the range of a few kcal/mol. nsf.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Studies

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their aggregation in condensed phases. For a molecule like this compound, MD simulations can offer insights into how the molecules pack in a solid-state film, which is crucial for applications in organic electronics.

The aggregation behavior is governed by a balance of intermolecular forces, including π-π stacking between the thiophene rings and van der Waals interactions between the butoxy side chains. The flexible butoxy chains can play a dual role: they enhance solubility in organic solvents, but they can also influence the intermolecular distance and ordering in the solid state.

Application As a Precursor in Conjugated Polymer and Oligomer Synthesis

Design and Synthesis of Low Bandgap Polymer Scaffolds from 3,4-Dibutoxythiophene-2-carbaldehyde

The design of low bandgap conjugated polymers is a primary focus in the field of organic electronics, as a lower bandgap allows the material to absorb a broader range of the solar spectrum, enhancing the efficiency of photovoltaic devices. The 3,4-dialkoxythiophene unit is a powerful electron-donating moiety due to the electron-releasing nature of the alkoxy groups. Incorporating this unit into a polymer backbone effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO). mdpi.comrsc.org When alternated with an electron-accepting (acceptor) unit, this donor-acceptor (D-A) architecture leads to a significant reduction in the polymer's bandgap. mdpi.commdpi.comresearchgate.net

This compound is an ideal precursor for creating these low bandgap materials. The aldehyde functional group at the 2-position provides a reactive handle for polymerization, allowing the electron-rich 3,4-dibutoxythiophene unit to be strategically placed within the polymer chain. For example, the aldehyde can undergo condensation reactions or be converted into other functional groups suitable for cross-coupling polymerization, thereby linking it to various acceptor units like benzothiadiazole or thieno[3,4-b]thiophene (B1596311). mdpi.commdpi.comresearchgate.net The fused thieno[3,4-b]thiophene system is particularly effective in lowering the bandgap because it helps to stabilize the quinoidal resonance structure of the polymer backbone. researchgate.net This strategic combination of a strong donor derived from this compound and a suitable acceptor is a cornerstone for synthesizing new conjugated polymers with bandgaps as low as 0.95 eV to 1.8 eV. researchgate.netdtic.mil

Table 1: Examples of Donor-Acceptor Polymer Properties Based on Alkoxythiophene Derivatives

| Donor Unit | Acceptor Unit | Polymerization Method | Resulting Bandgap (eV) | Reference |

|---|---|---|---|---|

| 3,4-Dialkoxythiophene | 2,1,3-Benzothiadiazole | Condensation/Coupling | ~1.83 | researchgate.net |

| Thieno[3,4-b]thiophene | - | Electrochemical | ~0.85 | researchgate.net |

| 3,4-Ethylenedioxythiophene (EDOT) | 3-Fluorothieno[3,4-b]thiophene-2-carboxylate | Stille Polymerization | Low | rsc.org |

Integration into Donor-Acceptor (D-A) Conjugated Systems for Enhanced Performance

The efficacy of organic electronic devices, such as solar cells and transistors, is heavily dependent on the electronic structure of the active materials. The donor-acceptor (D-A) approach is a highly successful molecular design strategy for tuning these properties. mdpi.comnih.govrsc.org In this model, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone.

The 3,4-dibutoxythiophene moiety, derived from this compound, functions as a potent donor unit. Its integration into a D-A polymer raises the HOMO level, while the acceptor unit lowers the Lowest Unoccupied Molecular Orbital (LUMO) level. This simultaneous adjustment narrows the electronic bandgap, enabling broad absorption of light. mdpi.commdpi.com The aldehyde group is critical for this integration, providing a synthetic pathway to connect the donor unit to acceptors. A common strategy involves converting the aldehyde to a vinyl group through a Wittig reaction, which can then participate in various polymerization reactions like Stille or Suzuki cross-coupling. mdpi.comrsc.org By carefully selecting the acceptor unit to pair with the 3,4-dibutoxythiophene donor, researchers can fine-tune the optoelectronic properties and device performance. mdpi.comnih.gov

Polymerization Techniques Utilizing Aldehyde Reactivity (e.g., Condensation Polymerization)

The aldehyde group of this compound is a versatile functional group that enables several polymerization pathways.

Condensation Polymerization: The aldehyde can directly participate in condensation reactions. For instance, Knoevenagel polycondensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. ufl.edu This method is used to create polymers with vinylene linkages between the aromatic units. nih.gov Similarly, aldol-type condensations can be employed. e-bookshelf.de These techniques are advantageous as they directly utilize the aldehyde functionality to build the polymer backbone.

Modification for Other Polymerizations: The aldehyde can be readily transformed into other functional groups to access a wider range of polymerization methods.

Conversion to a Vinyl Group: A Wittig reaction can convert the aldehyde into a vinyl group. mdpi.com This vinyl-substituted monomer can then be used in Heck coupling reactions.

Conversion to Halides or Stannanes: The aldehyde can be a starting point for multi-step syntheses to introduce halogens (e.g., bromine) or organotin groups (stannanes), preparing the monomer for Stille cross-coupling polymerization. mdpi.comnih.gov

Conversion to an Alcohol: Reduction of the aldehyde yields a hydroxymethyl group, which can be used in other functionalization or polymerization schemes. mdpi.com

Acid-Catalyzed Polymerization: While more common for simpler thiophene (B33073) aldehydes, acid-catalyzed polymerization is another potential route. journalskuwait.orgresearchgate.netjournalskuwait.org In this method, an acid like hydrochloric acid catalyzes the polymerization, which proceeds at the expense of the aldehyde group. journalskuwait.org

Regioregularity Control and Stereochemical Influence in Polymer Backbones

Regioregularity refers to the specific orientation of monomer units within a polymer chain. For substituted polythiophenes, this typically involves controlling the coupling patterns, such as head-to-tail (HT) or head-to-head (HH) linkages. High HT regioregularity generally leads to a more planar polymer backbone, which facilitates intermolecular π-π stacking. nih.gov This enhanced order improves charge carrier mobility and results in a lower bandgap compared to regiorandom polymers. nih.govresearchgate.net

In the case of polymers derived from this compound, the monomer itself has a fixed substitution pattern. When this unsymmetrical monomer is copolymerized with another unsymmetrical monomer, controlling the regioregularity of the resulting D-A polymer becomes critical. Modern polymerization techniques, such as the Grignard Metathesis (GRIM) method or specific palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki), are employed to achieve high degrees of regioregularity. researchgate.netfigshare.com By precisely controlling the reaction conditions and catalyst systems, polymers with well-defined structures and, consequently, superior electronic properties can be synthesized. rsc.org The defined stereochemistry of the precursor ensures that the dibutoxy groups are consistently positioned, influencing the final polymer's three-dimensional structure and morphology. nih.gov

Impact of Dibutoxy Side Chains on Polymer Solubility, Processability, and Morphology

The two butoxy groups at the 3- and 4-positions of the thiophene ring are not merely spectators in the electronic structure; they play a critical role in the physical properties of the resulting polymers.

Solubility and Processability: One of the major challenges with conjugated polymers is their tendency to be insoluble and infusible, which makes them difficult to process. The flexible dibutoxy side chains disrupt strong interchain interactions, significantly improving the solubility of the polymers in common organic solvents like chloroform, toluene, or THF. nih.govscirp.orgresearchgate.net This solubility is paramount for solution-based processing techniques such as spin-coating, inkjet printing, and drop-casting, which are used to fabricate thin-film devices. mdpi.comresearchgate.net

Morphology and Ordering: The side chains profoundly influence how the polymer chains pack in the solid state. nih.govnih.gov The length and branching of the alkoxy chains affect the degree of crystallinity and the orientation of the polymer backbone relative to a substrate. rsc.org While enhancing solubility, the bulky side chains can also introduce steric hindrance that affects the planarity of the backbone and the efficiency of π-stacking. However, under appropriate processing conditions like thermal annealing, polymers with linear alkoxy side chains can form highly ordered, crystalline morphologies that are beneficial for charge transport. rsc.orgnih.gov The polarity of the side chains can also be tuned to affect aggregation and interaction with other components in a blend, such as in organic solar cells. researchgate.netrsc.org

Table 2: Influence of Alkoxy Side Chains on Polythiophene Properties

| Property | Effect of Linear/Flexible Alkoxy Side Chains | Rationale | Reference |

|---|---|---|---|

| Solubility | Significantly Increased | Disrupts interchain forces, allowing solvent molecules to surround the polymer backbone. | nih.govscirp.org |

| Processability | Greatly Improved | Enables solution-based fabrication methods like spin-coating and printing. | mdpi.comresearchgate.net |

| Solid-State Packing | Influences crystallinity and molecular orientation. | Side chains mediate the distance and geometry of interchain packing (π-stacking). | nih.govnih.gov |

| Electronic Properties | Modifies bandgap and charge mobility. | Affects backbone planarity and the degree of intermolecular electronic coupling. | rsc.org |

| Morphology | Can induce liquid crystalline phases or ordered domains upon thermal treatment. | The self-organization of side chains can direct the assembly of the conjugated backbones. | nih.gov |

Role of 3,4 Dibutoxythiophene 2 Carbaldehyde Derivatives in Organic Electronic Devices

Organic Photovoltaics (OPVs): Active Layer Components and Interfacial Materials

In the field of organic photovoltaics, derivatives of 3,4-Dibutoxythiophene-2-carbaldehyde are primarily explored as electron-donor materials within the photoactive layer of bulk heterojunction (BHJ) solar cells. The electron-donating nature of the 3,4-dialkoxythiophene unit helps in establishing the appropriate highest occupied molecular orbital (HOMO) energy level for efficient charge separation at the donor-acceptor interface. The alkoxy groups also play a role in tuning the optical bandgap and influencing the molecular packing in the solid state, which is critical for charge transport.

The carbaldehyde group on the thiophene (B33073) ring allows for the synthesis of a wide array of donor materials, from small molecules to conjugated polymers, through reactions like Knoevenagel condensation or Wittig reactions. This enables the extension of the π-conjugated system and the fine-tuning of the electronic properties to achieve broader absorption of the solar spectrum and optimized energy level alignment with acceptor materials, such as fullerenes or non-fullerene acceptors. For instance, modifying the structure of thiophene-based donor materials has been shown to significantly impact the power conversion efficiency (PCE) of OPV devices. frontiersin.org

While specific data for this compound derivatives in OPVs is limited, the performance of related thiophene-based donor materials provides insight into their potential. For example, copolymers incorporating alkoxy-functionalized thiophene units have been developed to achieve desirable photovoltaic properties. The introduction of alkoxy side chains can lower the bandgap of polythiophenes, although it may also lead to higher-lying HOMO levels which needs to be carefully managed for optimal device performance. pkusz.edu.cn The strategic design of copolymers, such as those based on thienothiophene, has led to significant improvements in solar cell efficiency. researchgate.net

Table 1: Performance of Selected Thiophene-Based Donor Materials in Organic Solar Cells

| Donor Material (Related to Thiophene Derivatives) | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Dithieno[3,2-b:2',3'-d]thiophene-Pyrene Derivative (3) | C70 | 0.98 | 9.24 | - | 3.60 |

| Thiazole-bridged small molecule (2) | PC71BM | 0.95 | 12.01 | 54 | 6.20 |

| TTT-co-P3HT | PC71BM | - | - | - | 0.14 |

| P3HT | PC71BM | - | - | - | 1.15 |

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Data is for related thiophene derivatives to provide context.

Interfacial materials are another area where derivatives of this compound could play a role. The aldehyde group can be utilized to anchor the material to surfaces or to interact with other layers in the device stack, potentially improving charge extraction and reducing recombination losses at the interfaces.

Organic Field-Effect Transistors (OFETs): Charge Transport Modulators and Dielectric Interfaces

In organic field-effect transistors (OFETs), the active semiconductor layer is responsible for charge transport between the source and drain electrodes, modulated by the gate voltage. Thiophene-based materials are among the most studied organic semiconductors due to their excellent charge transport properties. Derivatives of this compound are promising candidates for this application.

Polymers synthesized from 3,4-dibutoxythiophene monomers are expected to exhibit good solubility, facilitating their deposition from solution to form the active layer in OFETs. The dibutoxy side chains influence the intermolecular packing of the polymer chains, which is a key determinant of charge carrier mobility. The regioregularity of the polymer backbone is also a critical factor influencing charge transport. researchgate.net

The carbaldehyde functionality provides a route to synthesize more complex semiconducting molecules or to functionalize the polymer after its formation. This allows for the modulation of charge transport characteristics and the engineering of the interface between the semiconductor and the dielectric layer. For example, the aldehyde group could be used to introduce moieties that promote self-assembly into highly ordered structures, which generally leads to higher charge carrier mobilities. While direct studies on this compound derivatives in OFETs are not prevalent, research on related materials such as poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives shows that functionalization can significantly alter charge transport performance. rsc.org

Table 2: Charge Carrier Mobility of Selected Thiophene-Based Materials in OFETs

| Thiophene-Based Material | Mobility (cm²/Vs) | On/Off Ratio |

| C12CzT2 (oligocarbazole–thiophene) | 3.6 x 10-2 | > 106 |

| C12CzT2 on Phenyl-SAM | 1.2 x 10-1 | > 106 |

| DH-6T in PAT6 composite | 0.019 | - |

| 2,6-DADTT (single crystal) | up to 1.26 | - |

Note: Data is for related thiophene derivatives to provide context.

Furthermore, the aldehyde group could be used to improve the adhesion of the semiconductor to the dielectric surface or to create a self-assembled monolayer at the interface, which can reduce charge trapping and improve device performance and stability.

Organic Light-Emitting Diodes (OLEDs): Emitters and Charge Transport Layers

In organic light-emitting diodes, derivatives of this compound can be envisioned to function as components of either the emissive layer or the charge transport layers. The electron-rich nature of the 3,4-dibutoxythiophene core makes it suitable for incorporation into molecules designed for light emission or for facilitating the transport of holes.

As part of an emitter, the 3,4-dibutoxythiophene unit could be a part of a larger π-conjugated system, often in a donor-π-acceptor (D-π-A) architecture. The dibutoxy groups would enhance solubility, allowing for the fabrication of OLEDs via solution processing. The carbaldehyde group is a key functional group that allows for the straightforward synthesis of such D-π-A molecules. By reacting the aldehyde with a suitable acceptor moiety, the emission color and efficiency of the resulting material can be tuned. For example, a thienothiophene-based D-π-A emitter has been shown to exhibit a high external quantum efficiency in a solution-processed OLED. researchgate.net

Derivatives of this compound could also be used to create polymers for hole transport layers (HTLs). Polythiophenes are well-known for their hole-transporting properties. Polymerizing 3,4-dibutoxythiophene monomers would lead to a soluble polymer that can be used as an HTL. The aldehyde group could be used for cross-linking to create a more robust and solvent-resistant layer, which is advantageous in multi-layer device fabrication. Poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely used HTL material, and functionalized PEDOT derivatives have been extensively studied to improve OLED performance. rsc.org

Table 3: Performance of a Thienothiophene-Based Emitter in an OLED

| Emitter | EQEmax (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Peak (nm) |

| DMB-TT-TPA (8) | 4.61 | 10.6 | 6.70 | 512 |

Note: EQEmax = Maximum External Quantum Efficiency. Data is for a related thienothiophene derivative to provide context.

Chemo/Biosensors: Design and Integration of Sensing Elements and Signal Transduction

The unique combination of a conjugated thiophene backbone, solubilizing alkoxy groups, and a reactive aldehyde makes derivatives of this compound highly suitable for the development of chemo/biosensors. These sensors can operate based on optical (colorimetric or fluorescent) or electrochemical signal transduction mechanisms.

For optical sensors, the aldehyde group can act as a recognition site for specific analytes. For instance, it can react with amines or other nucleophiles present in a target molecule, leading to a change in the electronic structure of the conjugated system and a corresponding change in its absorption or emission properties. A study on heterocyclic aldehydes with a thieno[3,2-b]thiophene (B52689) core demonstrated fluorescence quenching in the presence of various metal cations like Hg²⁺, Fe²⁺, and Cu²⁺. researchgate.net This highlights the potential of using the aldehyde functionality for ion detection. The dibutoxy groups would ensure the sensor molecule is soluble in the desired medium for analysis.

In the design of electrochemical sensors, polymers derived from 3,4-dibutoxythiophene can serve as the conductive transducer element. The conjugated polymer backbone provides a pathway for electrical signal generation upon interaction with the analyte. The aldehyde groups present on the polymer can be used to covalently immobilize biorecognition elements such as enzymes or antibodies, leading to a highly specific biosensor. For example, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers, which are valuable for creating stable and sensitive sensor interfaces. d-nb.infoudel.edu

Table 4: Sensing Performance of Related Thiophene-Based Chemosensors

| Sensor Material | Analyte | Sensing Mechanism | Detection Limit |

| 4-N,N-dimethylaminophenylthieno[3,2-b]thiophene-2-carbaldehyde (3a) | Hg²⁺, Fe²⁺, Cu²⁺, etc. | Fluorescence Quenching | - |

| Pyrene-thiophene conjugate | Hg²⁺ | Fluorescence Turn-on (Excimer) | 30.6 nM |

| PEDOS/N-Gr composite | Dopamine | Electrochemical (DPV) | 0.0066 µM |

| WSe2@PEDOT composite | Dopamine | Electrochemical (DPV) | 16 µM (linear range start) |

| WSe2@PEDOT composite | Uric Acid | Electrochemical (DPV) | 20 µM (linear range start) |

Note: Data is for related thiophene derivatives to provide context.

Electrochromic Devices: Dynamic Optical Switching Materials

Electrochromic devices, which change their color upon the application of an electrical potential, are used in smart windows, displays, and mirrors. Conjugated polymers, particularly those based on thiophene, are excellent materials for these applications due to their high contrast ratios, fast switching speeds, and tunable colors.

Polymers derived from this compound are expected to be highly effective electrochromic materials. The polymerization of 3,4-dialkoxythiophenes typically leads to polymers that are soluble and exhibit distinct color changes between their neutral and oxidized states. For example, poly(3,4-dioctyloxythiophene) has been synthesized and shown to have electrochromic properties. researchgate.net The dibutoxy side chains would provide the necessary solubility for creating uniform thin films by solution processing methods like spin-coating or printing.

The electrochromic properties, such as the color contrast, switching speed, and coloration efficiency, can be finely tuned by modifying the chemical structure. The aldehyde group on the this compound monomer offers a versatile tool for this purpose. It can be used to create copolymers with other electrochromic monomers to achieve a wider range of colors or to introduce functional groups that can modulate the electronic properties of the polymer. For instance, donor-acceptor polymers containing alkoxy-functionalized thieno[3,2-b]thiophene units have been synthesized and shown to be promising for neutral green electrochromic polymers. pkusz.edu.cn

Table 5: Electrochromic Properties of Selected Thiophene-Based Polymers

| Polymer | Color Change (Neutral to Oxidized) | Optical Contrast (ΔT%) | Coloration Efficiency (cm²/C) | Switching Time (s) |

| PProDOT-Me2 | - | - | 375 | - |

| PEDOT | - | - | 183 | - |

| PProDOT | - | - | 285 | - |

| PBOTT-BTD | Green to Blue | - | - | - |

| P(EDOT-co-Pr) | Multicolor shifts | 31.68–45.96% | 350–507 | - |

Note: Data is for related thiophene-based polymers to provide context.

Supramolecular Assembly and Self Organization of 3,4 Dibutoxythiophene 2 Carbaldehyde Derivatives

Investigation of Non-Covalent Interactions in Crystal Engineering

The crystal engineering of thiophene (B33073) derivatives relies on a deep understanding of non-covalent interactions such as hydrogen bonds, π-π stacking, and chalcogen bonding. While specific crystallographic data for 3,4-Dibutoxythiophene-2-carbaldehyde is not extensively available in public databases, the analysis of related 3,4-dialkoxythiophene structures provides insight into the likely interactions. The presence of the aldehyde group introduces the potential for strong, directional hydrogen bonds, either with other aldehyde moieties or with solvent molecules. The thiophene ring itself is electron-rich and susceptible to π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The sulfur atom in the thiophene ring can also participate in chalcogen bonding. However, the bulky dibutoxy side chains at the 3 and 4 positions are expected to exert significant steric hindrance, which can modulate or even prevent close packing and π-π stacking, a feature that can be intentionally exploited to control the aggregation of molecules.

| Potential Non-Covalent Interactions in this compound Derivatives | Description | Significance in Crystal Packing |

| Hydrogen Bonding | The aldehyde group (C=O) can act as a hydrogen bond acceptor. | Can lead to the formation of well-defined one- or two-dimensional arrays. |

| π-π Stacking | Interaction between the aromatic thiophene rings. | Facilitates charge transport; can be hindered by the bulky butoxy groups. |

| Chalcogen Bonding | The sulfur atom of the thiophene ring can act as a Lewis acid. | Contributes to the overall stability and directionality of the crystal packing. |

| Van der Waals Forces | Interactions involving the flexible dibutoxy chains. | Influence the overall packing density and can lead to interdigitation of the alkyl chains. |

Solution-Phase Aggregation Behavior and Controlled Morphological Development

The aggregation of π-conjugated molecules in solution is a critical factor that influences the morphology and performance of solution-processed thin films. For derivatives of this compound, the solubility and aggregation behavior are largely governed by the balance between the solvophobic interactions of the thiophene core and the solvophilic nature of the butoxy chains.

Research involving this compound as a precursor for larger dye molecules indicates that the primary role of the 3,4-dibutoxy substituents is to limit undesirable π-stacking and aggregation in solution. nih.gov This is a deliberate design strategy to ensure that the molecules remain well-dissolved and can be effectively adsorbed onto surfaces, such as titanium dioxide (TiO2) in dye-sensitized solar cells, without forming performance-limiting aggregates. nih.gov The flexible butyl chains can adopt various conformations, creating a steric shield around the thiophene backbone. The controlled addition of a co-adsorbent or the use of specific solvents can further modulate this aggregation, allowing for a degree of control over the morphological development of materials derived from this compound.

Fabrication and Characterization of Ordered Thin Films

The fabrication of ordered thin films from thiophene-based materials is essential for their application in electronic devices. Techniques such as spin-coating, drop-casting, and vapor deposition are commonly employed. For derivatives of this compound, the formation of ordered thin films would be influenced by the processing conditions and the inherent self-assembly tendencies of the molecule.

While specific studies on thin films of this compound are not prominent, the characterization of films made from similar 3,4-dialkoxythiophene derivatives often involves a suite of analytical techniques to probe their morphology and structure.

| Technique | Information Obtained | Relevance to this compound Films |

| Atomic Force Microscopy (AFM) | Provides topographical information of the film surface, including roughness and grain size. | Would reveal the influence of the dibutoxy chains on surface morphology. |

| X-ray Diffraction (XRD) | Determines the crystallinity and molecular packing in the thin film. | Could confirm if the bulky side chains disrupt long-range order. |

| UV-Vis Spectroscopy | Probes the electronic transitions and can indicate aggregation through changes in the absorption spectrum. | Changes in the absorption maxima upon film formation can signal intermolecular interactions. |

| Scanning Electron Microscopy (SEM) | Offers a larger area view of the film's morphology and can identify cracks or defects. | Useful for assessing the overall quality and uniformity of the deposited film. |

The presence of the dibutoxy groups would likely result in less crystalline films compared to their non-alkoxylated counterparts, a trade-off that is often accepted to improve solubility and processability.

Self-Assembly on Substrates and Interfacial Phenomena

The interaction of functionalized thiophenes with surfaces is a key aspect of their application in devices where interfaces play a crucial role. The aldehyde group in this compound provides a specific site for interaction with various substrates. For instance, it can form covalent linkages or strong hydrogen bonds with hydroxylated surfaces like metal oxides (e.g., TiO2, ZnO).

The self-assembly process on a substrate is a dynamic equilibrium between molecule-substrate and molecule-molecule interactions. The dibutoxy chains, while hindering π-π stacking between molecules, also influence the molecule's orientation on the surface. Depending on the substrate and the deposition conditions, the molecules could adopt either a "lying down" or "standing up" orientation. The interfacial organization will ultimately dictate the efficiency of processes such as charge injection or sensing, which are critical for the performance of devices based on these materials. Studies on related systems have shown that the choice of substrate and the presence of functional groups are determining factors for the final orientation and packing of the molecules at the interface.

Future Research Directions and Emerging Avenues for 3,4 Dibutoxythiophene 2 Carbaldehyde

Integration with Inorganic Nanomaterials for Hybrid Systems

The creation of hybrid materials by integrating conjugated polymers like poly(3,4-Dibutoxythiophene) with inorganic nanoparticles is a burgeoning field of research. Such systems can exhibit synergistic or novel properties that are not present in the individual components. The aldehyde and butoxy functional groups on the 3,4-Dibutoxythiophene-2-carbaldehyde monomer offer versatile handles for anchoring or coordinating with various inorganic nanomaterials.

Future research will likely focus on developing hybrid platforms where the thiophene-based polymer serves as a conductive and photoactive matrix for inorganic nanoparticles such as quantum dots (QDs), gold nanoparticles (AuNPs), or magnetic nanoparticles. mdpi.com The integration of these inorganic components can enhance properties like charge carrier mobility, introduce new optical or magnetic functionalities, and improve stability. mdpi.com For instance, hybrid systems could be designed for advanced sensors, photocatalysis, or bioimaging applications. mdpi.com The improved bioavailability and reduced systemic toxicity observed in some organic-inorganic hybrid systems make them promising for biomedical applications. mdpi.com

| Inorganic Nanomaterial | Potential Synergistic Property with Poly(3,4-Dibutoxythiophene) | Potential Application Area |

|---|---|---|

| Quantum Dots (e.g., CdSe, InP) | Enhanced light-harvesting and energy transfer; tunable optical properties. | Photovoltaics, Bioimaging, Light-Emitting Diodes (LEDs) |

| Gold Nanoparticles (AuNPs) | Localized Surface Plasmon Resonance (LSPR) enhancement of optical absorption; improved charge transport. | Sensors, Theranostics, Catalysis |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Introduction of magnetic responsiveness for targeted delivery or separation. | Targeted Drug Delivery, Magnetic Resonance Imaging (MRI) |

| Silica Nanoparticles (SiO₂) | Improved processability and mechanical stability; provides a scaffold for complex architectures. | Coatings, Composites, Encapsulation |

Advanced Catalyst Development for Efficient Derivatization and Polymerization

The properties of the final poly(3,4-Dibutoxythiophene) material are critically dependent on the polymerization process. The development of advanced catalytic systems is essential for controlling the polymer's molecular weight, regioregularity, and dispersity, which in turn dictate its electronic and optical characteristics. While oxidative chemical polymerization using reagents like iron (III) chloride (FeCl₃) is common for thiophene (B33073) derivatives, these methods can sometimes lead to structural defects. mdpi.com

Future research is directed towards designing catalysts that offer greater control over the polymerization of functionalized thiophenes like this compound. This includes the exploration of transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or Kumada coupling) which allow for the synthesis of well-defined polymer architectures. Furthermore, developing catalysts that are tolerant of the aldehyde functional group or that can facilitate post-polymerization modification is a key objective. Efficient catalysts are also crucial for the derivatization of the monomer itself, enabling the synthesis of a broader library of functionalized thiophenes for various applications. mdpi.com

| Catalyst/Polymerization Method | Objective in Polymerizing this compound | Potential Impact on Polymer Properties |

|---|---|---|

| Oxidative Polymerization (e.g., FeCl₃, (NH₄)₂S₂O₈) | Facile, cost-effective synthesis of high molecular weight polymer. mdpi.com | Broad molecular weight distribution; potential for structural defects. |

| Stille Coupling | Precise control over polymer chain growth and regioregularity. | Well-defined structure; enhanced electronic properties and processability. |

| Suzuki Coupling | Formation of C-C bonds with high functional group tolerance. | Ability to incorporate diverse aromatic co-monomers for property tuning. |

| Direct Arylation Polymerization (DArP) | More atom-economical "green" synthesis by reducing pre-functionalization steps. | Reduced synthesis cost and waste; high-throughput material discovery. |

Application of Artificial Intelligence and Machine Learning in Material Design and Property Prediction

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science by accelerating the design and discovery of new materials with desired properties. arxiv.orgrsc.org Instead of relying on traditional, time-consuming trial-and-error synthesis and characterization, AI/ML models can rapidly screen vast chemical spaces to identify promising candidates. arxiv.org

For this compound, ML models can be trained on existing data from other thiophene-based polymers to predict key properties such as the electronic bandgap, charge carrier mobility, and absorption spectrum. mdpi.com Algorithms like Gradient-Boosting Regression (GBR) have already been used to accurately predict the optical properties of complex benzothiophene (B83047) polymers. mdpi.com By using the molecular structure of a hypothetical polymer derived from this compound as an input, these models can provide near-instantaneous property predictions. researchgate.net This "inverse design" approach, where target properties are specified to generate a molecular structure, can guide synthetic efforts, saving significant time and resources. arxiv.orgrsc.org Platforms like Polymer Genome demonstrate the power of this approach by using ML to predict a wide array of polymer properties based on their structure. researchgate.net